Tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a phenoxy group substituted with a fluoro and formyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-fluoro-3-formylphenol with tert-butyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 4-(2-fluoro-3-carboxyphenoxy)piperidine-1-carboxylate.
Reduction: Tert-butyl 4-(2-fluoro-3-hydroxymethylphenoxy)piperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate is unique due to the presence of both fluoro and formyl groups on the phenoxy ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H22FNO4 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-fluoro-3-formylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-9-7-13(8-10-19)22-14-6-4-5-12(11-20)15(14)18/h4-6,11,13H,7-10H2,1-3H3 |
InChI Key |
KWCMSKFIWCKDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2F)C=O |
Origin of Product |
United States |
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